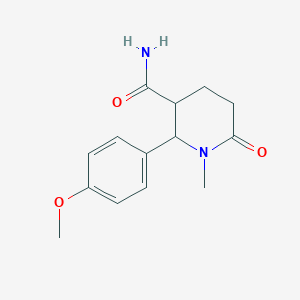
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide
Overview
Description
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide, also known as 4-MeO-PVP or 4-methoxy-α-pyrrolidinopentiophenone, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It is a designer drug that has been reported to have stimulant and euphoric effects similar to those of other cathinones such as methamphetamine and cocaine. The chemical structure of 4-MeO-PVP is similar to that of pyrovalerone, a drug that has been used as a treatment for chronic fatigue syndrome and depression.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- "Novel annulated products from aminonaphthyridinones" by Deady and Devine (2006) in Tetrahedron discusses the synthesis of new heterocyclic systems, including derivatives of the compound, showing typical pyrrole-type reactivity at specific positions (Deady & Devine, 2006).
- "X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, C27H28N4O5" by Wang et al. (2017) in Powder Diffraction provided X-ray powder diffraction data for a related compound, which is an important intermediate in the synthesis of anticoagulant apixaban (Wang et al., 2017).
Biological Activities and Pharmacological Potential :
- "Two biologically active thiophene-3-carboxamide derivatives" by Vasu et al. (2005) in Acta Crystallographica Section C, examines compounds related to 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide, indicating their antibacterial and antifungal activities (Vasu et al., 2005).
- "Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives" by Hassan et al. (2014) in Scientia Pharmaceutica details the synthesis of derivatives and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Pharmacological Applications in Disease Treatment :
- "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa" by Pinto et al. (2007) in the Journal of Medicinal Chemistry discusses the discovery of apixaban, a compound derived from 2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide, as an effective inhibitor of blood coagulation factor Xa (Pinto et al., 2007).
Potential in Drug Discovery and Development :
- "Treatment and Nursing Application of a New Heterocycle Compound on Children Bronchial Pneumonia" by Ding and Zhong (2022) in Science of Advanced Materials explores a new heterocycle compound's application in treating children's bronchial pneumonia (Ding & Zhong, 2022).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16-12(17)8-7-11(14(15)18)13(16)9-3-5-10(19-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAIAWMVNWGYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




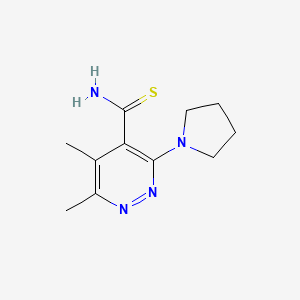

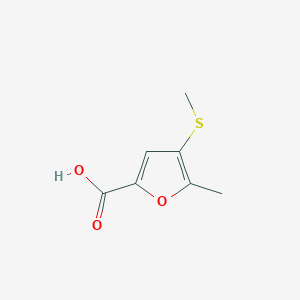
![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)
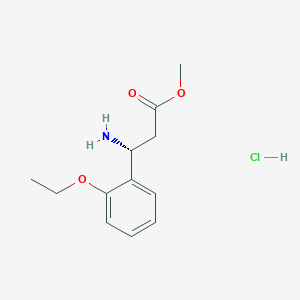
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)
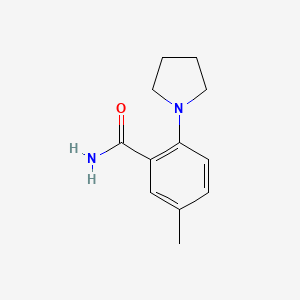
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)



